REACTION_CXSMILES
|
[NH2:1][C:2]1[C:3]([CH2:11][C:12](Cl)=[CH2:13])=[C:4]([OH:10])[C:5]([Cl:9])=[CH:6][C:7]=1[F:8].FC(F)(F)S(O)(=O)=O.[OH-].[Na+]>C(Cl)(Cl)Cl>[NH2:1][C:2]1[C:3]2[CH:11]=[C:12]([CH3:13])[O:10][C:4]=2[C:5]([Cl:9])=[CH:6][C:7]=1[F:8] |f:2.3|
|
Name
|
3-Amino-6-chloro-2-(2-chloro-2-propenyl)-4-fluorophenol
|
Quantity
|
4.8 g
|
Type
|
reactant
|
Smiles
|
NC=1C(=C(C(=CC1F)Cl)O)CC(=C)Cl
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
4.6 g
|
Type
|
reactant
|
Smiles
|
FC(S(=O)(=O)O)(F)F
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
by stirring at room temperature for 5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After completion of the reaction
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
The organic layer was dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C=C(C=2OC(=CC21)C)Cl)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.5 g | |
YIELD: PERCENTYIELD | 86% | |
YIELD: CALCULATEDPERCENTYIELD | 86.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |